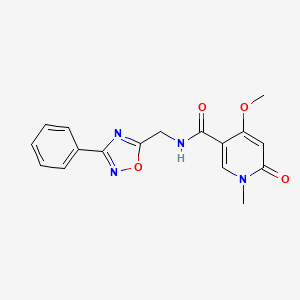

4-methoxy-1-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-21-10-12(13(24-2)8-15(21)22)17(23)18-9-14-19-16(20-25-14)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTUCSIVTOVVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to highlight its significance in medicinal chemistry.

Chemical Structure

The compound's structure consists of a dihydropyridine core substituted with a methoxy group and an oxadiazole moiety. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, compounds similar to 4-methoxy derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Research has demonstrated that this class of compounds can induce apoptosis in cancer cells. A study involving similar dihydropyridine derivatives reported that they could inhibit cell proliferation in human cancer cell lines such as HeLa and MCF7. The proposed mechanism includes the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis .

Neuroprotective Effects

Some studies suggest that the compound may act as a neuroprotective agent by modulating neurotransmitter systems. Specifically, it has been shown to enhance the activity of metabotropic glutamate receptors (mGluR), which play a crucial role in synaptic plasticity and neuroprotection. This modulation could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli strains with MIC values ranging from 15 to 30 µg/mL. |

| Study 2 | Assess anticancer properties | Induced apoptosis in MCF7 cells with an IC50 value of 20 µM; involved caspase activation. |

| Study 3 | Investigate neuroprotective effects | Enhanced mGluR activity in vitro, suggesting potential for treating neurodegenerative diseases. |

The biological activity of 4-methoxy-1-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6-dihydropyridine-3-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : By acting on mGlu receptors, it can influence neuronal signaling pathways that are protective against excitotoxicity.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through modulation of Bcl-2 family proteins leads to programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally related dihydropyridine derivatives, focusing on substituent effects and pharmacological relevance.

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Methoxy-1-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6-dihydropyridine-3-carboxamide (Target) | Not provided | Not provided | 4-methoxy, 1-methyl, 3-carboxamide linked to 3-phenyl-1,2,4-oxadiazole-methyl |

| 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Evidence Compound) | C20H16Cl2N2O3 | 403.26 | 5-chloro, 3-chlorobenzyl, 4-methoxyphenylamide |

Key Differences and Implications

In contrast, the evidence compound’s 3-chlorobenzyl and 4-methoxyphenyl groups increase hydrophobicity due to halogenation and methoxy substitution, which may enhance tissue retention but reduce solubility .

Electron-Withdrawing vs. The evidence compound’s chlorine atoms (strong electron-withdrawing) and methoxy group (electron-donating) create a polarized electronic environment, which could influence binding to targets like kinases or ion channels .

Biological Activity: While direct pharmacological data for the target compound are unavailable, analogs with oxadiazole substituents (e.g., kinase inhibitors) often exhibit enhanced metabolic stability compared to chlorinated derivatives.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.